Hexadecan-2-one
Overview
Description
Hexadecan-2-one, also known as 2-hexadecanone, is a ketone with a long carbon chain. It is an organic compound that is part of the aliphatic ketone family. This compound has been studied for its potential applications and interactions in various chemical and biological systems.
Synthesis Analysis
The synthesis of hexadecan-2-one can be approached through various chemical pathways. One such method involves the oxidation of alcohols or the reduction of acids. For instance, a related compound, hexan-2-one, can be synthesized enantioselectively through bioreduction, indicating that similar methods could potentially be applied to hexadecan-2-one . Additionally, the synthesis of structurally similar compounds, such as [2S-2-2H]- and [2R-2-2H]hexadecanoic acids, involves steps like oxidation and reduction, which could be adapted for hexadecan-2-one synthesis .
Molecular Structure Analysis
The molecular structure of hexadecan-2-one would consist of a 16-carbon chain with a ketone functional group at the second carbon. While the specific structure of hexadecan-2-one is not detailed in the provided papers, the structure of hexadecane, a related alkane, has been characterized by X-ray diffraction, showing a triclinic form . This information can be useful in inferring the crystalline structure that hexadecan-2-one might exhibit.
Chemical Reactions Analysis
Hexadecan-2-one can undergo various chemical reactions typical of ketones. For example, it can participate in carboxylation reactions as part of its degradation under sulfate-reducing conditions, as observed in a microbial enrichment culture study . This indicates that hexadecan-2-one can be metabolized by certain microorganisms, which is an important aspect of its chemical reactivity in environmental contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of hexadecan-2-one would be influenced by its long carbon chain and the presence of the ketone group. While the specific properties of hexadecan-2-one are not detailed in the provided papers, the properties of related compounds can offer insights. For example, the phase diagram of the binary system between hexadecane and 1-hexadecanol shows limited miscibility in the solid state, which could be relevant when considering the solubility and phase behavior of hexadecan-2-one . Additionally, the stability of 5-hexen-2-one towards photolysis suggests that hexadecan-2-one may also exhibit stability under certain light conditions .
Scientific Research Applications
Anaerobic Degradation in Marine Environments
- Study 1: Hexadecan-2-one serves as a sole carbon and energy source for a microbial enrichment culture in marine sediment under sulfate-reducing conditions. It's degraded through carboxylation reactions coupled with sulfide production (Hirschler et al., 1998).
Steam Reforming and Energy Conversion
- Study 2: Research on steam reforming of hexadecane (as a diesel surrogate) in microchannels, using a Rh/CeO2 catalyst, provides insights into diesel reforming and energy conversion processes (Thormann et al., 2009).
Biodegradation by Bacterial Isolates
- Study 3: Bacterial isolates from Santos Basin sediments show high efficiency in biodegrading hexadecane, a component of crude petroleum, with biodegradation indexes above 97% (Ferrari et al., 2019).
Tribochemistry in Material Systems
- Study 4: Hexadecane is used to investigate tribological effectiveness and tribochemical reaction mechanisms in various material systems, emphasizing its significance in understanding lubrication processes (Kajdas et al., 2006).
Environmental Cleanup and Remediation
- Study 5: Research on the mineralization of sorbed and NAPL-phase hexadecane using catalyzed hydrogen peroxide demonstrates its potential in environmental cleanup and remediation (Watts & Stanton, 1999).
Combustion and Engine Performance
- Study 6: Investigations into the combustion, performance, and emission characteristics of engines fueled with hexadecane blends provide valuable insights for automotive applications (Santhosh & Kumar, 2021).
Safety And Hazards
properties
IUPAC Name |
hexadecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXKZBWAKKPFCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172101 | |
Record name | Hexadecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hexadecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031052 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
317.00 to 318.00 °C. @ 760.00 mm Hg | |
Record name | 2-Hexadecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031052 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Hexadecan-2-one | |
CAS RN |
18787-63-8 | |
Record name | 2-Hexadecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18787-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexadecan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018787638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.685 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXADECAN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW5WI8V19D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Hexadecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031052 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
43 - 43.5 °C | |
Record name | 2-Hexadecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031052 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.